molecular formula C11H7N4NaO2 B2741700 Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate CAS No. 1706445-32-0

Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate

Cat. No. B2741700
CAS RN: 1706445-32-0
M. Wt: 250.193
InChI Key: JXHXLCQERPGMOQ-UHFFFAOYSA-M
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Description

Imidazo[1,2-b]pyrazole derivatives are a class of compounds that contain a five-membered heterocyclic moiety . They have been reported to exhibit various biological activities such as antibacterial, anti-Alzheimer, analgesic, antitubercular, anti-inflammatory, anticancer, anticonvulsant, and antiviral activities .


Synthesis Analysis

Imidazo[1,2-b]pyrazole derivatives can be synthesized through various methods . For instance, one method involves a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole derivatives can be characterized using various techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives can be analyzed using various techniques such as UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy .

Scientific Research Applications

Synthesis and Functionalization

  • Experimental and Theoretical Studies on Functionalization Reactions : Research has demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and imidazo[4,5-b] pyridine derivatives through reactions with diaminopyridine and base. These studies provide insights into the synthesis and potential chemical manipulation of pyrazole and pyridine derivatives, including compounds related to Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthesis of Pyrazolo and Pyrimidine Derivatives : Another study outlined the synthesis of pyrazolo[1,5-a]pyrimidine and other heterocyclic derivatives from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, showcasing the versatility of related compounds in creating a wide range of potentially bioactive molecules (Abdelhamid & Gomha, 2013).

Potential Applications

  • Versatile Architecture for Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton, closely related to the core structure of interest, has been identified as a versatile platform for generating stable N-heterocyclic carbenes, indicating its potential in catalysis and material science applications (Alcarazo et al., 2005).

  • Bicyclic Systems with Bridgehead Nitrogen Atom : The chemical and physical properties, reactivity, and synthesis of bicyclic systems with a bridgehead nitrogen atom, including imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives, have been extensively reported. These findings highlight the broad range of applications these compounds can have in organic synthesis and medicinal chemistry (Couty & Evano, 2008).

Mechanism of Action

While the specific mechanism of action for “Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate” is not available, similar compounds have been reported to exhibit α-glucosidase inhibitory activity .

Future Directions

The development of new potent inhibitors for α-glucosidase is an attractive topic for medicinal chemists . Therefore, the synthesis and study of new imidazo[1,2-b]pyrazole derivatives, including “Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate”, could be a promising area of future research.

properties

IUPAC Name

sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2.Na/c16-11(17)8-3-1-2-7(13-8)9-6-15-10(14-9)4-5-12-15;/h1-6,12H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOAHXXVCTYBKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C2=CN3C(=N2)C=CN3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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